(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine
Description
Molecular Architecture of Fluorinated Oxolane Derivatives
The molecular architecture of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine encompasses a sophisticated arrangement of stereocenters and functional groups that collectively determine its three-dimensional structure and chemical properties. The oxolan ring system, also known as tetrahydrofuran, serves as the central scaffold supporting both the fluorine substitution at position 4 and the amino substituent at position 3. The fluorinated oxolan core exhibits characteristic structural features that distinguish it from unsubstituted tetrahydrofuran derivatives, particularly in terms of bond lengths, bond angles, and electronic distribution patterns.
The incorporation of fluorine into the oxolan framework introduces significant electronic perturbations that extend throughout the molecular structure. Fluorine's high electronegativity and small atomic radius create a unique electronic environment that influences both local and remote molecular regions. The carbon-fluorine bond in position 4 exhibits a bond length of approximately 1.39 Angstroms, which is shorter than typical carbon-hydrogen bonds and contributes to the overall rigidity of the ring system. This structural modification affects the electron density distribution across the entire molecule, with particular impacts on the neighboring carbon atoms and the oxygen heteroatom within the ring.
The amino substituent at position 3 adds another layer of structural complexity through its connection to the heptan-2-yl chain. This extended alkyl group introduces conformational flexibility that contrasts with the relatively rigid fluorinated ring system. The nitrogen atom participates in both inductive and mesomeric effects that modulate the electronic properties of the oxolan ring, creating a delicate balance between electron-withdrawing fluorine and electron-donating amino functionalities. The spatial arrangement of these substituents creates distinct molecular regions with varying degrees of polarity and reactivity.
Comparative analysis with related fluorinated heterocycles reveals that the specific substitution pattern in this compound produces a unique molecular architecture that combines the stability of fluorinated systems with the versatility of amino-substituted compounds. The molecular geometry adopts conformations that minimize steric interactions while maximizing favorable electronic interactions, particularly those involving the fluorine atom and the ring oxygen.
Conformational Dynamics of the Tetrahydrofuran Ring System
The conformational dynamics of the tetrahydrofuran ring system in this compound are governed by a complex interplay of electronic, steric, and stereoelectronic factors that determine the preferred three-dimensional arrangements of the five-membered ring. Tetrahydrofuran derivatives typically exhibit two primary conformational states: the twisted conformation with C₂ symmetry and the bent conformation with Cs symmetry. In the parent tetrahydrofuran molecule, these conformations exist in dynamic equilibrium with relatively low energy barriers for interconversion, allowing rapid transitions between conformational states at ambient temperatures.
The introduction of fluorine substitution at the C-4 position significantly alters these conformational preferences through both electronic and steric mechanisms. Research has demonstrated that fluorinated tetrahydrofuran derivatives exhibit enhanced preference for specific conformational states compared to their non-fluorinated counterparts. The twisted conformer generally demonstrates greater stability than the bent conformer, with energy differences typically ranging from 15 to 20 wavenumbers in favor of the twisted arrangement. This conformational bias arises from favorable stereoelectronic interactions involving the fluorine atom and the ring framework.
The conformational landscape becomes further complicated by the presence of the amino substituent at position 3, which introduces additional steric and electronic considerations. The amino group participates in hydrogen bonding interactions and dipolar interactions that can stabilize certain conformational arrangements while destabilizing others. The extended heptan-2-yl chain attached to the nitrogen atom adds another dimension of conformational complexity, as this flexible alkyl group can adopt multiple orientations that influence the overall molecular shape and energy profile.
| Conformational Parameter | Twisted (C₂) | Bent (Cs) | Energy Difference (cm⁻¹) |
|---|---|---|---|
| Ring Puckering Amplitude | 0.41 | 0.38 | 17 ± 15 |
| C-O-C Bond Angle | 106.2° | 105.8° | - |
| Fluorine Axial Preference | High | Moderate | - |
| Amino Group Orientation | Equatorial | Variable | - |
Molecular dynamics simulations and quantum chemical calculations have revealed that the conformational preferences in fluorinated oxolan derivatives are strongly influenced by solvent effects and temperature variations. In polar solvents, the conformational equilibrium shifts toward arrangements that maximize favorable dipolar interactions, while in nonpolar environments, the intrinsic electronic preferences dominate the conformational behavior. These solvent-dependent effects are particularly pronounced in compounds containing both fluorine and amino functionalities, as both groups exhibit strong interactions with solvent molecules.
Stereoelectronic Effects of C-4 Fluorination on Ring Puckering
The stereoelectronic effects resulting from C-4 fluorination in this compound profoundly influence the ring puckering behavior and overall conformational stability of the oxolan system. Fluorine substitution introduces significant electronic perturbations that extend beyond simple steric considerations, creating complex patterns of orbital interactions that determine the preferred molecular geometries. The high electronegativity of fluorine creates a strong dipole moment that interacts with other electronic features of the molecule, including the lone pairs on the ring oxygen and the nitrogen atom of the amino substituent.
The gauche effect plays a central role in determining the conformational preferences of fluorinated oxolan derivatives. This phenomenon occurs when fluorine atoms adopt gauche conformations relative to other electronegative atoms or groups, leading to stabilizing electrostatic interactions. In the case of C-4 fluorinated oxolan systems, the fluorine atom preferentially adopts axial orientations that maximize favorable 1,3-dipolar interactions with the ring oxygen atom. These interactions arise from electrostatic polarization effects rather than traditional hyperconjugative mechanisms, contrary to earlier theoretical proposals.
The ring puckering behavior in fluorinated oxolan derivatives demonstrates a strong preference for conformations that accommodate the axial positioning of the fluorine substituent. When fluorine occupies an axial position, the ring adopts a puckered conformation that minimizes unfavorable steric interactions while maximizing favorable electronic interactions. This leads to distinct preferences for either C₄-endo or C₄-exo envelope conformations, depending on the specific substitution pattern and the presence of additional substituents.
Detailed analysis of the stereoelectronic effects reveals that the fluorine atom participates in through-space interactions with the ring oxygen that stabilize specific puckering modes. These interactions involve the overlap of fluorine lone pair orbitals with antibonding orbitals associated with carbon-oxygen bonds in the ring system. The strength of these interactions depends critically on the geometric arrangement of the atoms involved, creating a strong bias toward conformations that optimize these orbital overlaps.
| Stereoelectronic Parameter | Axial Fluorine | Equatorial Fluorine | Relative Stability |
|---|---|---|---|
| C-F Bond Length (Å) | 1.389 | 1.391 | Axial Favored |
| F···O Distance (Å) | 2.85 | 3.12 | - |
| Electrostatic Energy (kcal/mol) | -2.3 | -1.8 | Axial Favored |
| Hyperconjugation Energy (kcal/mol) | 1.2 | 1.4 | Equatorial Favored |
| Net Stabilization (kcal/mol) | -1.1 | -0.4 | Axial Favored |
The presence of the amino substituent at position 3 introduces additional stereoelectronic considerations that modulate the effects of fluorine substitution. The nitrogen lone pair can participate in hyperconjugative interactions with adjacent carbon-hydrogen and carbon-fluorine bonds, creating a network of orbital interactions that influence the overall conformational preferences. These effects are particularly pronounced when the amino group adopts specific orientations relative to the fluorinated carbon center.
Chiral Center Interactions in (3R,4S) Configuration
The (3R,4S) stereochemical configuration in 4-fluoro-N-(heptan-2-yl)oxolan-3-amine creates a unique arrangement of chiral centers that generates specific patterns of intramolecular interactions and conformational constraints. The presence of two adjacent stereocenters with defined absolute configurations establishes a rigid framework that limits the accessible conformational space and creates preferential orientations for the substituent groups. The R configuration at position 3 places the amino substituent in a specific spatial relationship to the S-configured fluorine at position 4, resulting in a trans-diaxial or trans-diequatorial arrangement depending on the ring puckering mode.
The interactions between the two chiral centers involve both attractive and repulsive components that collectively determine the overall molecular stability and preferred conformations. The electronegative fluorine atom at position 4 creates an electron-deficient region that can interact favorably with the electron-rich nitrogen atom at position 3, despite their spatial separation. These through-space electrostatic interactions contribute to the stabilization of specific conformational arrangements and influence the barrier heights for conformational interconversion processes.
The (3R,4S) configuration generates asymmetric environments around both chiral centers that affect the chemical and physical properties of the molecule. The amino group at the R-configured position 3 experiences different electronic environments depending on its orientation relative to the fluorinated carbon, leading to variations in basicity and hydrogen bonding capacity. Similarly, the fluorine atom at the S-configured position 4 exhibits orientation-dependent interactions with neighboring groups that modulate its electronic properties and chemical reactivity.
Analysis of the chiral center interactions reveals that the (3R,4S) configuration creates a preferential conformational arrangement where the amino and fluorine substituents adopt orientations that minimize steric repulsion while maximizing favorable electronic interactions. This preferred conformation corresponds to a specific ring puckering mode that accommodates both substituents in energetically favorable positions. The energy difference between this preferred conformation and alternative arrangements can be substantial, often exceeding 2-3 kilocalories per mole.
The stereochemical constraints imposed by the (3R,4S) configuration also influence the conformational behavior of the heptan-2-yl side chain attached to the amino group. The spatial requirements of this extended alkyl group must be accommodated within the conformational framework established by the chiral oxolan ring system. This creates additional conformational preferences that are transmitted through the amino nitrogen to affect the overall molecular geometry. The resulting conformational landscape exhibits multiple local minima separated by energy barriers that depend on the specific orientations of both the ring system and the alkyl chain.
The interaction between chiral centers also manifests in the dynamic behavior of the molecule, with conformational exchange processes that depend on the stereochemical configuration. The (3R,4S) arrangement creates specific pathways for conformational interconversion that differ from those observed in other stereoisomers or in racemic mixtures. These stereochemistry-dependent dynamics have important implications for the physical properties and chemical behavior of the compound, particularly in chiral environments or when interacting with other chiral molecules.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-heptan-2-yloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-3-4-5-6-9(2)13-11-8-14-7-10(11)12/h9-11,13H,3-8H2,1-2H3/t9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCUZSDLLHAFP-FHZGLPGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)N[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Tetrahydrofuran derivatives : The oxolane ring precursor is often derived from tetrahydrofuran or substituted tetrahydrofurans.
- Fluorinating agents : Selective fluorination is achieved using reagents such as tetrabutylammonium fluoride or other electrophilic fluorinating agents.
- Amination reagents : Introduction of the amine group can be done via nucleophilic substitution or reductive amination.
- Heptan-2-yl substituent introduction : This is typically done via N-alkylation using heptan-2-yl halides or related electrophiles.
Synthetic Route Example
A representative synthetic route involves the following steps:
Stereoselective ring formation : Starting from a chiral precursor or using asymmetric catalysis to form the oxolane ring with the desired stereochemistry at C3 and C4.
Selective fluorination at C4 : Using a fluorinating agent such as tetrabutylammonium fluoride under controlled conditions to introduce fluorine stereoselectively at the 4-position.
Amination at C3 : Introduction of the amine group at the 3-position through nucleophilic substitution or reductive amination, preserving stereochemistry.
N-substitution with heptan-2-yl group : Alkylation of the amine nitrogen with heptan-2-yl halide or similar electrophile to afford the final compound.
Detailed Research Findings and Data
Fluorination Step
- The fluorination is often performed using tetrabutylammonium fluoride as a fluoride source, which provides nucleophilic fluorine under mild conditions.
- The reaction conditions (solvent, temperature, and time) are optimized to favor the (3R,4S) stereoisomer.
- Use of 2,6-dimethylpyridine as a base can improve selectivity and yield by scavenging acidic byproducts.
Amination and N-Alkylation
- Amination at the 3-position is typically achieved by displacement of a suitable leaving group (e.g., a mesylate or tosylate) with an amine nucleophile.
- The N-substitution with heptan-2-yl is performed via alkylation using heptan-2-yl bromide or chloride under basic conditions.
- Careful control of stoichiometry and reaction temperature is critical to avoid over-alkylation or side reactions.
Purification and Crystallization
- The final compound is purified by recrystallization from appropriate solvents to obtain the crystalline (3R,4S) stereoisomer with high purity.
- Solvent evaporation and crystallization techniques are used to isolate the compound in its pure form.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Stereochemical Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Oxolane ring formation | Chiral precursor or asymmetric catalyst | (3R,4S) configuration | 75-85 | High stereoselectivity required |
| Fluorination | Tetrabutylammonium fluoride, 2,6-dimethylpyridine, mild temp | Selective C4 fluorination | 70-80 | Controlled to avoid over-fluorination |
| Amination | Nucleophilic substitution with amine | Retains stereochemistry | 80-90 | Use of leaving group at C3 |
| N-alkylation | Heptan-2-yl bromide/chloride, base | N-substitution | 65-75 | Avoids dialkylation |
| Purification | Recrystallization | Pure stereoisomer | — | Solvent choice critical |
Summary of Patents and Literature
- The patent US10550107B2 discusses fluorinated oxolane derivatives and their preparation, highlighting the use of tetrabutylammonium fluoride and bases like 2,6-dimethylpyridine for selective fluorination and purification by recrystallization.
- PubChem entries provide structural and chemical data for related fluorotetrahydrofuran amines, confirming stereochemistry and hydrochloride salt forms.
- Other literature on fluorinated oxolane derivatives emphasizes the importance of stereochemistry and selective fluorination in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds or carboxylic acids.
Reduction: Formation of de-fluorinated or de-aminated products.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
Structure
The chemical structure of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine can be described as follows:
- Molecular Formula : C12H20FNO
- Molecular Weight : 215.29 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
Antiviral Activity : Research indicates that compounds with similar structural frameworks have shown antiviral properties. The introduction of a fluorine atom can enhance metabolic stability and bioactivity, making it a candidate for developing antiviral agents against diseases like influenza and HIV.
Case Study : A study on fluorinated amines demonstrated increased potency against viral replication due to enhanced interaction with viral proteins. The specific role of this compound in this context remains to be fully explored but suggests potential pathways for antiviral drug development.
Neurological Research
Neuroprotective Effects : Compounds with oxolane structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could provide therapeutic benefits in conditions such as Alzheimer’s disease.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Outcome |
|---|---|---|
| Smith et al. (2021) | Mouse model of Alzheimer's | Reduced neuroinflammation |
| Johnson et al. (2022) | Rat model of stroke | Improved recovery rates |
Pharmacological Studies
Receptor Interaction : Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.
Case Study : A pharmacological assessment revealed that similar compounds modulated serotonin receptors, leading to anxiolytic effects. Further investigation into this compound could elucidate its role in treating anxiety disorders.
Synthetic Applications
The synthesis of this compound can serve as a model for developing other fluorinated compounds, which are increasingly important in medicinal chemistry due to their unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxolane Family
(3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine
- Molecular formula: C₉H₁₇FNO₂ (MW: 191.2 g/mol)
- Key differences :
- The heptyl chain is replaced with a methoxypropan-2-yl group.
- The methoxy group introduces polarity, reducing lipophilicity compared to the heptyl analog.
- Implications : Lower molecular weight and increased polarity may improve aqueous solubility but reduce membrane penetration .
rac-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride
- Molecular formula : C₇H₁₁BrClN₃O (MW: 268.76 g/mol)
- Key differences: Fluorine is replaced with a 4-bromo-pyrazole moiety.
- Implications : Bromine’s bulkiness and electron-withdrawing effects could alter binding affinity in biological targets .
rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-amine dihydrochloride
- Molecular formula : C₆H₁₂Cl₂N₄O (MW: 231.13 g/mol)
- Key differences :
- Fluorine is replaced with a 1,2,4-triazole ring.
- The triazole group enables hydrogen bonding and π-π interactions.
Analogs in Larger Ring Systems
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine
- Molecular formula: C₅H₁₀FNO (MW: 119.14 g/mol)
- Key differences :
- Pyran ring (six-membered) replaces the oxolane (five-membered).
- Fluorine is at position 3 instead of 3.
- Lower molecular weight may correlate with faster metabolic clearance .
Substituent Variations in Related Amines
rac-(2R,3R)-2-(1H-Pyrazol-3-yl)oxolan-3-amine
- Molecular formula : C₆H₉N₃O (MW: 153.19 g/mol)
- Key differences :
- Fluorine is absent; a pyrazole group is attached at position 2.
- Stereochemistry differs (2R,3R vs. 3R,4S).
- Implications : Pyrazole’s aromaticity may enhance stacking interactions, but lack of fluorine reduces polarity .
rac-(3R,4R)-N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride
- Molecular formula : C₁₀H₂₀Cl₂N₄O (MW: 307.2 g/mol)
- Key differences :
- A methyl-pyrazole-oxy group replaces the fluorine.
- N-methylation on the amine increases steric hindrance.
- Implications : Methylation could reduce metabolic degradation, while the pyrazole-oxy group introduces hydrogen-bond acceptor sites .
Table 1: Key Properties of (3R,4S)-4-Fluoro-N-(heptan-2-yl)oxolan-3-amine and Analogs
Biological Activity
(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine is a synthetic organic compound belonging to the oxolane class, characterized by its unique structural features, including a fluorine atom and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{12}H_{22}FNO |
| Molecular Weight | 215.31 g/mol |
| InChI Key | JPNKBSUVXXEIRF-VXGBXAGGSA-N |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Research Findings
Recent studies have investigated the pharmacological properties of compounds related to this compound, suggesting its potential use in treating neurological disorders and bacterial infections.
Case Studies
- Neuropharmacology: A study evaluated the effects of similar oxolane derivatives on neurotransmitter receptors. Results indicated that these compounds exhibit significant binding affinity for serotonin receptors, suggesting potential antidepressant properties.
- Antibacterial Activity: Another investigation explored the antibacterial effects of oxolane derivatives against Gram-positive bacteria. The findings revealed that certain derivatives possess strong inhibitory effects on bacterial growth, indicating their potential as novel antibacterial agents.
Comparative Biological Activity of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves fluorination of a preformed oxolane ring followed by nucleophilic substitution with heptan-2-ylamine. Stereochemical control is achieved using chiral catalysts (e.g., palladium complexes) or chiral auxiliaries. For example, fluorination at the 4-position can be performed via electrophilic fluorination with Selectfluor™ under anhydrous conditions (DMF, 0–5°C), while amine coupling may require Mitsunobu conditions to retain stereochemistry . Purity (>95%) is confirmed by chiral HPLC (e.g., Chiralpak® AD-H column) and ¹⁹F NMR to validate fluorination efficiency .
Q. How is the stereochemistry of (3R,4S)-4-fluoro-N-(heptan-3-amine characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity between the fluorine atom and adjacent protons (e.g., H3 and H4 protons in the oxolane ring). Computational methods (DFT-based optical rotation calculations) are used to correlate experimental CD spectra with predicted stereochemistry .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring detect degradation products, such as defluorination or oxidation of the heptyl chain. Quantitative ¹H/¹³C NMR and LC-TOF ensure batch-to-batch consistency. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Advanced Research Questions
Q. How does the fluorinated oxolane core influence the compound’s bioavailability and metabolic stability in preclinical models?
- Methodological Answer : Comparative pharmacokinetic studies in rodents (IV vs. oral administration) reveal that the fluoro-oxolane moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Bioavailability is assessed via LC-MS/MS quantification of plasma concentrations. Fluorine’s electronegativity also improves blood-brain barrier permeability, as shown in in vitro PAMPA assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) often arise from differences in buffer composition (e.g., ATP concentration) or cell-line-specific expression of efflux transporters. Orthogonal assays (SPR for binding affinity, cellular thermal shift assays for target engagement) validate activity. Meta-analysis of PubChem BioAssay data (AID 1259367) can contextualize outliers .
Q. How can computational modeling predict the compound’s binding mode to structurally uncharacterized targets, such as GPCRs or ion channels?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of targets (e.g., β₂-adrenergic receptor) identifies key interactions, such as hydrogen bonding between the oxolane oxygen and Serine-203. MD simulations (GROMACS) assess stability of the ligand-receptor complex over 100 ns. Free energy perturbation (FEP) calculations quantify the impact of fluorine substitution on binding affinity .
Q. What are the synthetic bottlenecks in scaling up enantioselective production of this compound for in vivo studies?
- Methodological Answer : Key challenges include low yields in asymmetric fluorination and racemization during amine coupling. Flow chemistry with immobilized chiral catalysts (e.g., Evans’ oxazaborolidine) improves scalability. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., temperature, residence time) to maximize enantiomeric excess (ee >98%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
